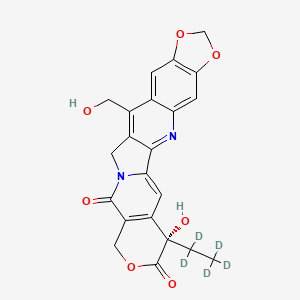![molecular formula C20H21BrO6 B12371194 methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[102114,701,903,8]hexadec-6-ene-2-carboxylate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate typically involves multiple steps. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the bromomethyl and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the bromomethyl group can produce a wide range of substituted derivatives.
Scientific Research Applications
Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The hydroxy group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2R,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate
- Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(chloromethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate
Uniqueness
The uniqueness of methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromomethyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds containing different halogens.
Properties
Molecular Formula |
C20H21BrO6 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate |
InChI |
InChI=1S/C20H21BrO6/c1-17-11(22)5-9(15(17)24)20(26)10-3-4-18(8-21)7-19(10,6-12(18)23)13(14(17)20)16(25)27-2/h5,10,13-14,26H,3-4,6-8H2,1-2H3/t10-,13-,14-,17-,18+,19-,20-/m1/s1 |
InChI Key |
ZGMXOEWVQSAAIV-DOVBXMQASA-N |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H]([C@]45CC(=O)[C@](C4)(CC[C@H]5[C@@]3(C(=CC1=O)C2=O)O)CBr)C(=O)OC |
Canonical SMILES |
CC12C3C(C45CC(=O)C(C4)(CCC5C3(C(=CC1=O)C2=O)O)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


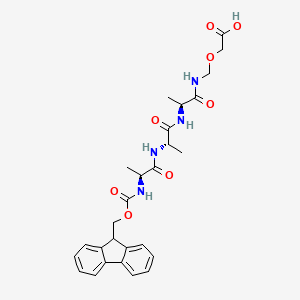
![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)

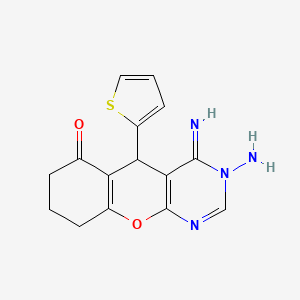
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
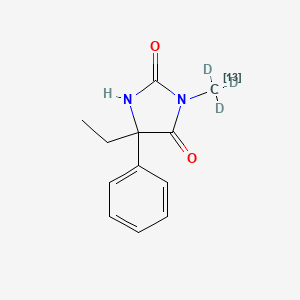
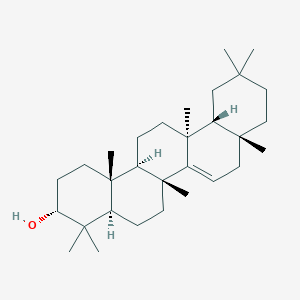

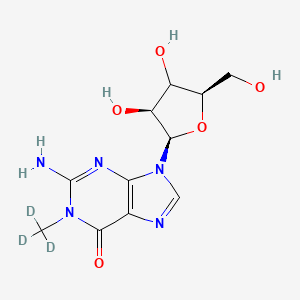
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
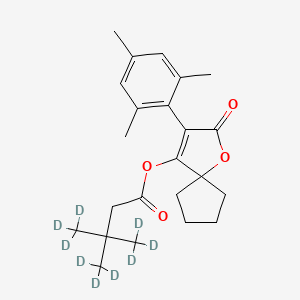
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
